1-Piperideine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8NO2- |
|---|---|
Molecular Weight |
126.13 g/mol |
IUPAC Name |
2,3,4,5-tetrahydropyridine-6-carboxylate |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H2,(H,8,9)/p-1 |
InChI Key |
GEJXSVNGWOSZPC-UHFFFAOYSA-M |
SMILES |
C1CCN=C(C1)C(=O)[O-] |
Canonical SMILES |
C1CCN=C(C1)C(=O)[O-] |
Origin of Product |
United States |
Biochemical Pathways and Metabolic Transformations of 1 Piperideine 2 Carboxylate
L-Lysine Catabolism and the Pipecolate Pathway
In certain biological systems, the degradation of L-lysine proceeds through the pipecolate pathway, where 1-piperideine-2-carboxylate is a pivotal, albeit transient, molecule. This pathway is notably active in the mammalian brain and various microorganisms. nih.gov
Formation from L-Lysine via α-Keto-ε-aminocaproate
The initial step in this catabolic route involves the conversion of L-lysine to α-keto-ε-aminocaproate. This transformation is catalyzed by L-amino acid oxidases (LAAO), such as the one found in the marine snail Aplysia californica known as escapin. researchgate.nethawaii.edu The resulting α-keto-ε-aminocaproate is an unstable intermediate that spontaneously undergoes intramolecular cyclization. This non-enzymatic ring closure results in the formation of the cyclic imine, this compound. nih.govresearchgate.nethawaii.edu Research suggests that in some enzymatic reactions, this cyclization may occur within the active site of the enzyme before the product is released. tandfonline.com
In an equilibrium mixture, this compound can exist alongside its linear form, α-keto-ε-aminocaproic acid, and other related molecules. researchgate.nethawaii.eduebi.ac.uk The relative abundance of these species can be influenced by factors such as pH. hawaii.edu
Enzymatic Steps Leading to this compound Production
The production of this compound from L-lysine is primarily an enzyme-initiated process. The key enzymatic step is the oxidative deamination of L-lysine.
| Enzyme | Organism/Source | Function |
| L-lysine α-oxidase | Trichoderma viride | Catalyzes the oxidative deamination of L-lysine to produce α-keto-ε-aminocaproate, which then cyclizes to this compound. tandfonline.comtandfonline.comoup.com |
| Escapin (L-amino acid oxidase) | Aplysia californica (sea hare) | Oxidizes L-lysine, leading to the formation of an equilibrium mixture containing this compound. researchgate.nethawaii.edu |
| Lysine (B10760008) cyclodeaminase (e.g., RapL) | Rapamycin gene cluster | Converts L-lysine to L-pipecolic acid via a proposed mechanism that includes the formation of a cyclic Δ¹-piperideine-2-carboxylate intermediate. acs.org |
In some bacteria, a lysine cyclodeaminase, such as RapL, can convert L-lysine directly to L-pipecolic acid. acs.org This reaction is thought to proceed through a mechanism involving the oxidation of the α-amino group, internal cyclization to form this compound, and subsequent reduction of this intermediate. acs.org
Subsequent Reduction to L-Pipecolate
Once formed, this compound is stereoselectively reduced to L-pipecolate. This reduction is a crucial step in the pipecolate pathway and is catalyzed by a specific class of enzymes.
The primary enzyme responsible for this conversion is Δ¹-piperideine-2-carboxylate reductase (P2CR) . nih.govcapes.gov.brnih.gov This enzyme utilizes NADPH as a preferred cofactor to catalyze the irreversible reduction of the imine bond in this compound, yielding L-pipecolate. nih.govnih.gov While NADH can also serve as a hydrogen donor, the reaction rate is significantly lower. nih.gov
Studies on P2CR from Pseudomonas putida have revealed that this enzyme is inducible by both D-lysine and L-lysine. nih.gov The enzyme from Pseudomonas syringae also catalyzes the stereoselective reduction of this compound to L-pipecolic acid. csic.es In mammalian tissues, a similar reductase activity has been identified that converts P2C to L-pipecolate. nih.gov
D-Lysine Catabolism and its Intermediates
In many microorganisms, particularly species of Pseudomonas, D-lysine is catabolized through a distinct pathway that also converges on the formation of this compound. asm.orgnih.govnih.gov
Distinct Pathways Involving this compound in Microorganisms
In Pseudomonas putida, the catabolism of D-lysine is independent of the L-lysine degradation pathway. nih.govnih.gov While L-lysine is broken down via δ-aminovalerate, D-lysine enters the pipecolate pathway. nih.govresearchgate.net This pathway proceeds through the intermediates this compound and L-pipecolate. asm.orgnih.govnih.gov The initial steps of D-lysine catabolism leading to P2C have been a subject of detailed investigation in these microorganisms. researchgate.net
Conversion Mechanisms from D-Lysine to this compound
The conversion of D-lysine to this compound in microorganisms like Pseudomonas putida can be mediated by at least two different enzymes:
D-lysine dehydrogenase : This enzyme plays a major role in D-lysine catabolism. It catalyzes the oxidative deamination of D-lysine to produce α-keto-ε-aminocaproate, which then spontaneously cyclizes to form this compound. asm.orgresearchgate.net
D-lysine aminotransferase : This enzyme also contributes to the conversion of D-lysine to P2C, although its physiological role appears to be less significant than that of the dehydrogenase. asm.orgresearchgate.net
The genes encoding these enzymes, along with the gene for Δ¹-piperideine-2-carboxylate reductase, are often organized in operons that are induced by the presence of lysine in the growth medium. asm.orgresearchgate.net This coordinated regulation underscores the importance of this pathway for lysine utilization in these bacteria.
| Enzyme | Organism | Function in D-Lysine Catabolism |
| D-lysine dehydrogenase | Pseudomonas putida | Major enzyme for the conversion of D-lysine to α-keto-ε-aminocaproate, the precursor of this compound. asm.orgresearchgate.net |
| D-lysine aminotransferase | Pseudomonas putida | Contributes to the conversion of D-lysine to this compound. asm.orgresearchgate.net |
| Δ¹-piperideine-2-carboxylate reductase | Pseudomonas putida | Reduces this compound to L-pipecolate. nih.govnih.gov |
Interplay with Other Metabolic Cycles and Precursors
The metabolism of this compound is intrinsically linked to the broader network of lysine degradation and the synthesis of nitrogen-containing secondary metabolites.
Relationship with Saccharopine Pathway
In the realm of lysine catabolism, two primary pathways are recognized: the saccharopine pathway and the pipecolate pathway. This compound is a characteristic intermediate of the pipecolate pathway, which represents an alternative route to the more common saccharopine pathway for lysine degradation. These two pathways are generally distinct but converge at the intermediate α-aminoadipate-δ-semialdehyde, which exists in equilibrium with its cyclic form, Δ1-piperideine-6-carboxylate (P6C). researchgate.netfamiliasga.com
The saccharopine pathway initiates with the condensation of L-lysine and α-ketoglutarate to form saccharopine. In contrast, the pipecolate pathway involves the initial α-deamination of lysine to form α-keto-ε-aminocaproic acid, which then spontaneously cyclizes to yield this compound. familiasga.com This fundamental difference in the initial steps of lysine breakdown highlights the separate nature of these two metabolic routes. While the saccharopine pathway is the predominant route for lysine degradation in many organisms and tissues, the pipecolate pathway, and thus the formation of P2C, holds significance in specific contexts, such as in the mammalian brain and certain microbial and plant metabolic processes.
Connections to Tropane (B1204802), Piperidine (B6355638), and Pyridine (B92270) Alkaloid Biosynthesis
This compound serves as a crucial precursor in the biosynthesis of a diverse array of alkaloids, including those with tropane, piperidine, and pyridine skeletons. The reduction of P2C yields pipecolic acid, a direct building block for these complex nitrogenous compounds.
The piperidine ring of many alkaloids originates from L-lysine via the formation of a piperideine intermediate. The conversion of P2C to pipecolic acid is a critical step in channeling lysine into secondary metabolism. This pipecolic acid can then be further modified and incorporated into the intricate structures of various alkaloids. For instance, in the biosynthesis of certain piperidine alkaloids, pipecolic acid is a direct precursor. Similarly, the tropane alkaloids, characterized by their bicyclic tropane ring system, also utilize lysine-derived intermediates, with pathways involving piperideine structures. The formation of P2C and its subsequent reduction to pipecolic acid represent a key branching point from primary lysine metabolism to the synthesis of these specialized and often pharmacologically active compounds.
Distribution and Specificity of Pathways Across Organisms
The metabolic pathways involving this compound exhibit considerable diversity and specificity across different biological kingdoms, reflecting adaptations to various ecological niches and metabolic capabilities.
Microbial Systems (e.g., Pseudomonas putida)
In the bacterium Pseudomonas putida, this compound is a well-established intermediate in the catabolism of D-lysine. nih.govnih.gov This organism possesses distinct pathways for the degradation of L-lysine and D-lysine. The D-lysine pathway proceeds via the formation of P2C, which is then reduced to L-pipecolate. nih.gov
Genetic and biochemical studies have identified several key enzymes and genes involved in this pathway in P. putida. For instance, a D-lysine aminotransferase (AmaC) and a D-lysine dehydrogenase (AmaD) can mediate the conversion of D-lysine into P2C. researchgate.net The subsequent reduction of P2C to L-pipecolate is catalyzed by Δthis compound reductase, encoded by the dpkA gene. researchgate.net This pathway is part of a broader metabolic network that allows P. putida to utilize lysine as a sole source of carbon and nitrogen. nih.govasm.org The genes for D-lysine catabolism, including those involved in P2C metabolism, are often organized in specific gene clusters and their expression is induced by the presence of lysine. researchgate.netasm.org
**Table 1: Key Enzymes in this compound Metabolism in *Pseudomonas putida***
| Enzyme | Gene | Function | Reference |
|---|---|---|---|
| D-lysine aminotransferase | amaC | Conversion of D-lysine to P2C | researchgate.net |
| D-lysine dehydrogenase | amaD | Conversion of D-lysine to P2C | researchgate.net |
| Δthis compound reductase | dpkA | Reduction of P2C to L-pipecolate | researchgate.net |
Fungal Metabolism (e.g., Rhizoctonia leguminicola, Neurospora crassa)
The role of this compound in fungal metabolism is more varied. In the fungus Rhizoctonia leguminicola, a producer of toxic indolizidine alkaloids like slaframine (B1196289) and swainsonine (B1682842), pipecolic acid is a key precursor. frontiersin.org However, detailed investigations have shown that pipecolic acid biosynthesis in this fungus proceeds via the saccharopine pathway, leading to the formation of Δ1-piperideine-6-carboxylate (P6C), not P2C, as the immediate precursor to pipecolate. nih.govresearchgate.netmdpi.com A specific enzyme, saccharopine oxidase, is responsible for this conversion. frontiersin.org Earlier suggestions of P2C involvement in this organism have been superseded by these more recent findings. researchgate.net
Plant Immunological Signaling Pathways
In plants, this compound has emerged as a critical intermediate in a signaling pathway that leads to systemic acquired resistance (SAR), a form of broad-spectrum and long-lasting immunity against pathogens. nih.gov P2C is the direct precursor to pipecolic acid (Pip), a key mobile signaling molecule that orchestrates plant defense responses. frontiersin.orgnih.govgamtc.lt
The biosynthesis of Pip from L-lysine in the model plant Arabidopsis thaliana involves a two-step process. First, the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) converts L-lysine into an intermediate that spontaneously cyclizes to form P2C. oup.comnih.govresearchgate.net Subsequently, the reductase SAR-DEFICIENT 4 (SARD4) catalyzes the reduction of P2C to Pip. nih.govnih.gov Both ALD1 and SARD4 are localized in the chloroplasts, suggesting this is the site of Pip biosynthesis. nih.gov
Upon pathogen infection, the levels of Pip and its hydroxylated derivative, N-hydroxypipecolic acid (NHP), increase significantly in both local and systemic tissues. frontiersin.orgnih.gov NHP is considered the active signal that primes the plant for a more robust defense response. nih.govnih.govpnas.org The conversion of Pip to NHP is catalyzed by the flavin-dependent monooxygenase FMO1. frontiersin.org Therefore, the formation of P2C is an essential upstream step in the production of these crucial plant immune signals. The expression of the genes involved in this pathway, including ALD1 and SARD4, is induced upon pathogen attack and is regulated by a complex network of transcription factors. oup.com
**Table 2: Key Enzymes in the Plant Immune Signaling Pathway Involving this compound in *Arabidopsis thaliana***
| Enzyme | Gene | Function | Reference |
|---|---|---|---|
| AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 | ALD1 | Catalyzes the formation of the precursor to P2C from L-lysine | oup.comnih.gov |
| SAR-DEFICIENT 4 | SARD4 | Reduces P2C to pipecolic acid (Pip) | nih.govnih.gov |
| FLAVIN-DEPENDENT MONOOXYGENASE 1 | FMO1 | Hydroxylates Pip to N-hydroxypipecolic acid (NHP) | frontiersin.org |
Mammalian Brain Metabolism (e.g., Synaptosomal Uptake and Characteristics)
In the adult mammalian brain, the catabolism of the essential amino acid L-lysine predominantly occurs via the pipecolate pathway, unlike in extracerebral tissues where the saccharopine pathway is the main route. nih.govresearchgate.netnih.gov A unique and critical intermediate in the brain's pipecolate pathway is the cyclic ketimine, Δ¹-piperideine-2-carboxylate (P2C). nih.govresearchgate.net This compound is formed from the oxidative deamination of D-lysine to α-keto-ε-aminocaproate (KAC), which then spontaneously cyclizes to create P2C. nih.gov The P2C is subsequently reduced to L-pipecolate by a cytosolic reductase. nih.gov
The uptake and metabolism of P2C have been studied in synaptosomes isolated from the rat cerebral cortex. ebi.ac.ukresearchgate.net Research indicates that the transport of P2C into synaptosomes is an active process, dependent on both sodium ions (Na+) and temperature. ebi.ac.ukresearchgate.net Kinetic analysis of this uptake reveals a two-tier transport system, suggesting the involvement of more than one transporter type. ebi.ac.ukresearchgate.net
Table 1: Kinetic Parameters of Δ¹-Piperideine-2-carboxylate (P2C) Uptake in Rat Cerebral Cortex Synaptosomes
| Kinetic Component | K_m (μM) | V_max (pmol/min/mg protein) |
|---|---|---|
| High-affinity | 0.7 | 0.73 |
| Low-affinity | 2.6 | 1.6 |
Data sourced from studies on rat cerebral cortex synaptosomes. ebi.ac.ukresearchgate.net
The uptake of P2C is only moderately inhibited by L-lysine and its metabolites, such as L-pipecolic acid and L-α-aminoadipic acid. ebi.ac.uk Similarly, putative amino acid neurotransmitters, including gamma-aminobutyric acid (GABA), L-glutamic acid, and L-aspartic acid, show only modest inhibition of P2C uptake. ebi.ac.ukresearchgate.net
Table 2: Inhibition of Synaptosomal Δ¹-Piperideine-2-carboxylate (P2C) Uptake
| Inhibitor | Concentration (μM) | Approximate Inhibition (%) |
|---|---|---|
| L-lysine & metabolites | up to 100 | ~20 |
| γ-aminobutyric acid | 5-500 | 25-31 |
| L-glutamic acid | 5-500 | 25-31 |
| L-aspartic acid | 5-500 | 25-31 |
Data reflects the moderate inhibition observed in rat cerebral cortex synaptosomes. ebi.ac.ukresearchgate.net
Interestingly, the synaptosomal preparations themselves exhibit very low metabolic activity for converting P2C into its product, L-pipecolic acid. ebi.ac.ukresearchgate.net The primary metabolic activity for this conversion is found in the cytosolic supernatant (S2) fraction, indicating that after uptake into the nerve terminal, P2C is likely metabolized further in the cytosol. nih.govebi.ac.uk The enzyme responsible for the reduction of P2C to L-pipecolate has been identified as μ-crystallin (CRYM), a protein whose reductase activity is inhibited by the thyroid hormone 3,5,3′-triiodothyronine (T3). researchgate.netnih.govmq.edu.au
Chemical Equilibrium and Isomeric Forms of Piperideine-2-carboxylate
This compound exists in equilibrium with its linear form and can also undergo isomerization to a different cyclic form. These equilibria are crucial to its biological activity and metabolic fate.
Equilibrium with α-Keto-ε-aminocaproate (Linear Form)
The formation of Δ¹-piperideine-2-carboxylate is a spontaneous consequence of the generation of its linear precursor, α-keto-ε-aminocaproate (KAC). nih.govsci-hub.se In biological systems, enzymes such as L-amino acid oxidase catalyze the oxidation of L-lysine to produce KAC. mdpi.com This α-keto acid then undergoes a spontaneous intramolecular cyclization and dehydration reaction to form the more stable cyclic imine, Δ¹-piperideine-2-carboxylate. nih.govmdpi.com This establishes a chemical equilibrium between the open-chain α-keto-ε-aminocaproate and the cyclic Δ¹-piperideine-2-carboxylate. ebi.ac.uk
Isomerization Between Δ¹- and Δ²-Piperideine-2-carboxylate
Beyond the equilibrium with its linear form, Δ¹-piperideine-2-carboxylate (a ketimine) can isomerize to its enamine tautomer, Δ²-piperideine-2-carboxylate. oup.comnih.gov This isomerization involves the migration of the double bond from the C=N position (imine) to the C=C position within the ring. Studies have shown that this isomerization can occur upon complexation with the flavoprotein D-amino acid oxidase. oup.com The formation of Δ²-piperideine-2-carboxylate may also be influenced by pH, with its formation being more favored under neutral to basic conditions. In plant immunity pathways, the transamination of L-lysine is suggested to yield the enamine Δ²-piperideine-2-carboxylic acid, possibly through a mechanism that includes the formation and subsequent isomerization of the Δ¹-piperideine-2-carboxylate intermediate. nih.gov
Synthetic Methodologies and Biocatalytic Applications in Research
Chemoenzymatic Synthesis of 1-Piperideine-2-carboxylate and Analogs
Chemoenzymatic synthesis offers a powerful approach that combines the selectivity of enzymes with the practicality of chemical reactions. In the context of this compound, these methods typically begin with a readily available precursor like lysine (B10760008). A common strategy involves the enzymatic oxidative deamination of L-lysine, which generates an intermediate that spontaneously cyclizes to form P2C. researchgate.net This enzymatic step provides high stereoselectivity, which is often difficult to achieve through purely chemical means.
Enzymatic systems for producing L-pipecolic acid from L-lysine have been developed using L-lysine α-oxidase and Δthis compound reductase (P2CR). researchgate.net For instance, a system using commercial L-lysine alpha-oxidase from Trichoderma viride and recombinant E. coli cells that co-express P2CR from Pseudomonas putida and glucose dehydrogenase from Bacillus subtilis has been described. researchgate.net
More broadly, chemo-enzymatic cascades are being designed for the asymmetric synthesis of various substituted piperidines, where P2C is a key structural motif. nih.gov These multi-enzyme, one-pot processes can convert precursors into complex chiral piperidine (B6355638) derivatives with high conversion rates and stereoselectivity. researchgate.net By combining chemical synthesis with biocatalysis, researchers have developed a general approach for the asymmetric dearomatization of activated pyridines to prepare stereo-defined substituted piperidines. nih.govresearchgate.net
Bioreactor Systems for Production of Related Metabolites via P2C
The transition from laboratory-scale synthesis to industrial production relies on the development of efficient bioreactor systems. Whole-cell biocatalysis, where engineered microorganisms are used as production hosts, is a common strategy for synthesizing P2C-derived metabolites like L-pipecolic acid (L-PA) and its hydroxylated derivatives.
Engineered strains of Escherichia coli and Corynebacterium glutamicum have been successfully used in bioreactors to produce these compounds from simple carbon sources or lysine. uni-saarland.denih.govfrontiersin.org For example, an engineered E. coli strain was used to produce 14.86 g/L of trans-4-hydroxy-L-pipecolic acid (trans-4-HyPip) from lysine in a 5-L bioreactor after 48 hours. nih.gov Another study reported the production of 326.42 mg/L of N-hydroxy-pipecolic acid (NHP) under similar bioreactor conditions. frontiersin.org
Significant success has been achieved with Corynebacterium glutamicum, a microbe widely used for industrial amino acid production. Through systems metabolic engineering, a strain was developed that produced an exceptionally high titer of 93 g/L of L-pipecolic acid in a fed-batch process using glucose. nih.gov This level of production begins to compete with biotransformation processes that start from L-lysine. nih.gov Cell-free biocatalytic systems have also been implemented in continuous flow packed-bed reactors, achieving high conversion rates and a space-time yield of up to 2.5 g L⁻¹ h⁻¹ for L-pipecolic acid. rsc.org
Engineered Microbial Strains for Expanded Biosynthesis
The production of P2C-derived metabolites has been significantly advanced by the metabolic engineering of microbial strains. The primary hosts for this engineering are Corynebacterium glutamicum and Escherichia coli, chosen for their well-understood genetics and robust growth characteristics. uni-saarland.denih.gov
Engineering strategies often involve the construction of artificial biosynthetic pathways. For instance, to produce N-hydroxy-pipecolic acid, an artificial pathway was built in E. coli by co-expressing six enzymes: lysine α-oxidase (RaiP), Δthis compound reductase (DpkA), glucose dehydrogenase (GDH), lysine permease (LysP), a flavin-dependent monooxygenase (FMO1), and catalase (KatE). frontiersin.org A similar multi-enzyme cascade was used to create trans-4-hydroxy-L-pipecolic acid. nih.gov
In C. glutamicum, systems metabolic engineering has been used to upgrade the natural L-lysine production pathways towards L-pipecolic acid. uni-saarland.denih.gov This involves the heterologous expression of pathways, such as those utilizing L-lysine 6-dehydrogenase or L-lysine 6-aminotransferase, to channel flux from L-lysine to L-pipecolic acid. nih.gov Further engineering of the reductase enzyme itself can expand the product scope. For example, mutating the P2CR enzyme DpkA from Pseudomonas putida altered its substrate specificity, enabling the production of N-methylphenylalanine from phenylpyruvate in an engineered C. glutamicum strain. nih.gov
Application of P2CR and Related Enzymes in Asymmetric Biocatalysis
The enzyme responsible for converting P2C to L-pipecolic acid, Δthis compound reductase (P2CR), also known as DpkA, has demonstrated utility beyond its native function. Its ability to catalyze the asymmetric reduction of various cyclic imines makes it a valuable tool in biocatalysis for producing chiral molecules.
Researchers have exploited the promiscuous ketoreductase activity of P2CR from Pseudomonas syringae (DpkAPsyrin) for the asymmetric synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acids. csic.escsic.es In an enzymatic cascade, an aldol (B89426) condensation first creates a 2-oxo-4-arylbut-3-enoic acid, which is then asymmetrically reduced by DpkAPsyrin to yield the final product with high enantiomeric excess (87–99% ee). csic.es This demonstrates the enzyme's ability to act on non-native acyclic substrates.
Similarly, P2CR from Pseudomonas putida (PpDpkA) has been employed for the asymmetric reduction of 3,4-dihydroisoquinoline-1-carboxylic acids. This reaction produces optically pure (S)-1-carboxyl-substituted tetrahydroisoquinolines with excellent conversion and enantiomeric excess (>99% ee). rsc.org By combining this reductase with an oxidase in a one-pot system, a fully biocatalytic deracemization of racemic tetrahydroisoquinolines was achieved, yielding the (S)-enantiomer with 89% isolated yield and >99% ee on a preparative scale. rsc.org These applications highlight the potential of P2CR and related reductases as versatile biocatalysts for the synthesis of diverse, high-value chiral compounds.
Advanced Research Techniques and Analytical Approaches for 1 Piperideine 2 Carboxylate Studies
Spectroscopic Characterization in Enzymatic and Metabolic Research (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are fundamental to the identification and structural elucidation of 1-piperideine-2-carboxylate and its related metabolites. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly powerful tools in this context.
Nuclear Magnetic Resonance (NMR) Spectroscopy has been employed to study the equilibrium of P2C with its related forms. For instance, in studies of the defensive secretion of the sea hare Aplysia californica, NMR was used to show that while Δ¹-piperidine-2-carboxylic acid (a form of P2C) is the major component, the equilibrium can shift depending on pH to include other isomers like Δ²-piperidine-2-carboxylic acid. ebi.ac.uk In biosynthetic studies of pipecolic acid in the fungus Rhizoctonia leguminicola, NMR was instrumental in identifying the reaction product of saccharopine oxidase. The NMR spectrum of the reduced product was identical to that of deuteriated pipecolate prepared from authentic Δ¹-piperideine-6-carboxylate, but not from authentic Δ¹-piperideine-2-carboxylate, thereby clarifying the metabolic pathway. nih.gov
Mass Spectrometry (MS) , often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is crucial for detecting and quantifying P2C and its derivatives in biological samples. GC-MS-based metabolomics has been used to identify potential biomarkers in urine for pyridoxine-dependent epilepsy, where P2C is a relevant metabolite. sci-hub.se In these studies, the mass spectrum of a di-TMS derivative of a related compound showed a molecular ion peak at m/z 271 and a base peak at m/z 154. sci-hub.se LC-MS/MS provides a sensitive and specific method for the simultaneous detection of multiple lysine (B10760008) metabolites, including P2C, without the need for derivatization. d-nb.info This technique is invaluable for monitoring the time course of lysine degradation in plasma. d-nb.info
| Technique | Application in P2C Research | Key Findings/Capabilities | References |
| NMR Spectroscopy | Structural elucidation and equilibrium studies. | Confirmed the pH-dependent equilibrium of P2C isomers. ebi.ac.uk Helped differentiate between P2C and its isomer Δ¹-piperideine-6-carboxylate in biosynthetic pathways. nih.gov | ebi.ac.uk, nih.gov |
| Mass Spectrometry (MS) | Detection and quantification in biological fluids. | Identified P2C-related compounds as biomarkers. sci-hub.se Enabled simultaneous quantification of multiple lysine metabolites. d-nb.info | sci-hub.se, d-nb.info |
Chromatographic Separation and Quantification Methods (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound and related compounds in research settings.
In studies focused on the enzymatic synthesis of L-pipecolic acid from L-lysine, where P2C is an intermediate, HPLC is the standard method for quantifying the product and the remaining substrate. tandfonline.com For instance, the enantiomeric excess (e.e.) of L-pipecolic acid can be determined by HPLC, with distinct retention times for the L- and D-enantiomers. tandfonline.com A typical analysis might show a retention time of 14.7 minutes for L-pipecolic acid and 18.0 minutes for D-pipecolic acid. tandfonline.com
Various HPLC methods have been developed for the analysis of related piperidine (B6355638) carboxylic acid derivatives. These methods often utilize reverse-phase columns (like C18) with a mobile phase consisting of an aqueous component with an acid modifier (e.g., trifluoroacetic acid) and an organic solvent like acetonitrile. csic.essielc.com Detection is commonly performed using UV detectors at wavelengths around 210-220 nm. csic.es For compounds lacking a strong chromophore, derivatization may be necessary to enhance detection.
| HPLC Method | Column | Mobile Phase Example | Detection | Application | References |
| Reverse-Phase | C18 | Water/Acetonitrile with TFA | UV (215 nm) | Quantification of substrates and products in enzymatic reactions. | csic.es |
| Chiral HPLC | CHIRALPAK® ID | Hexane/Isopropanol with TFA | Diode Array (215–350 nm) | Determination of enantiomeric excess of pipecolic acid. | csic.es |
| HILIC | Polymer-based amino column | Acetonitrile/Water | MS | Analysis of pipecolic acid (a P2C derivative). | shodex.com |
Enzyme Purification and Activity Assays in Research Settings
The study of this compound is intrinsically linked to the enzymes that produce and metabolize it, such as Δ¹-piperideine-2-carboxylate reductase and L-pipecolate oxidase.
Enzyme Purification of these enzymes, for example from Pseudomonas putida, often involves multiple steps. nih.gov A typical purification protocol might include streptomycin (B1217042) sulfate (B86663) treatment, ammonium (B1175870) sulfate fractionation, and column chromatography techniques like Sephadex G-100 filtration. asm.org However, some enzymes, like the reductase from P. putida, have been noted to be very unstable, leading to low recovery of activity and purity. nih.gov
Enzyme Activity Assays are critical for characterizing these enzymes. The activity of Δ¹-piperideine-2-carboxylate reductase is commonly measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. asm.org The assay mixture typically contains the enzyme, the substrate (P2C), and NADPH in a suitable buffer. asm.org One unit of reductase activity is defined as the amount of enzyme required to catalyze the formation of 1 µmol of NADP⁺ per minute. asm.org
For L-pipecolate oxidase, a direct assay has been developed that uses a radiolabeled substrate, L-[³H]pipecolic acid. nih.gov The product is trapped and separated from the substrate for quantification. nih.gov This assay is noted to be more sensitive and specific than fluorometric methods. nih.gov
| Enzyme | Purification Steps Example | Activity Assay Principle | Key Parameters Measured | References |
| Δ¹-piperideine-2-carboxylate reductase | Streptomycin sulfate treatment, ammonium sulfate fractionation, Sephadex G-100 filtration. asm.org | Spectrophotometric monitoring of NADPH oxidation at 340 nm. asm.org | Kₘ for P2C (0.23 mM), Kₘ for NADPH (0.13 mM), pH optimum (8.0-8.3). nih.gov | nih.gov, asm.org |
| L-pipecolate oxidase | Not detailed in provided sources. | Radiolabeled substrate assay using L-[³H]pipecolic acid. nih.gov | Enzyme activity in tissue homogenates. nih.gov | nih.gov |
Metabolomic and Isotopic Labeling Studies to Elucidate Pathways
Metabolomics and isotopic labeling are powerful, systems-level approaches to unravel the metabolic pathways involving this compound.
Metabolomic analysis , particularly using GC-MS or LC-MS, allows for the comprehensive profiling of metabolites in a biological system. This has been applied to identify new biomarkers for conditions like pyridoxine-dependent epilepsy, where lysine metabolism is disrupted. sci-hub.se In plant-pathogen interaction studies, metabolomic profiling of Brassica napus revealed that D-1-piperideine-2-carboxylic acid, along with other lysine degradation products, increased substantially upon infection, suggesting its role in plant defense responses. preprints.orgmdpi.com
Isotopic labeling studies are essential for tracing the flow of atoms through metabolic pathways. By feeding organisms with labeled precursors (e.g., ¹³C- or ¹⁵N-labeled lysine), researchers can track the incorporation of the label into downstream metabolites like P2C and pipecolic acid. nih.govnih.gov For example, studies using labeled L-lysine in mice demonstrated that cerebral L-pipecolate is primarily generated through the pipecolate pathway, which involves the α-deamination of lysine and the formation of P2C. nih.govresearchgate.net Similarly, in the fungus Rhizoctonia leguminicola, feeding experiments with [α-¹⁵N]lysine, but not [ε-¹⁵N]lysine, led to labeled pipecolate, which implied that Δ¹-piperideine-6-carboxylate, rather than P2C, was the direct precursor in this organism. nih.gov These techniques provide definitive evidence for pathway routes and connections.
| Technique | Organism/System | Key Findings | References |
| Metabolomics (GC-MS) | Human urine | Identified potential biomarkers for pyridoxine-dependent epilepsy. sci-hub.se | sci-hub.se |
| Metabolomics (LC-MS) | Brassica napus (Canola) | Showed increased levels of D-1-piperideine-2-carboxylic acid during pathogen infection. preprints.orgmdpi.com | preprints.org, mdpi.com |
| Isotopic Labeling | Mice brain | Demonstrated that the pipecolate pathway (via P2C) is the major route for L-pipecolate formation from L-lysine. nih.govresearchgate.net | nih.gov, researchgate.net |
| Isotopic Labeling | Rhizoctonia leguminicola | Differentiated between the Δ¹-piperideine-2-carboxylate and Δ¹-piperideine-6-carboxylate pathways for pipecolate biosynthesis. nih.gov | nih.gov |
Theoretical and Computational Investigations of 1 Piperideine 2 Carboxylate
Quantum Chemical Studies on Reactivity and Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of 1-piperideine-2-carboxylate. ekb.eg Methods like Density Functional Theory (DFT) are employed to compute various molecular descriptors that provide a quantitative measure of the molecule's behavior in chemical reactions. researchgate.netnih.gov
Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical stability and reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity.
For piperidine (B6355638) derivatives, computational studies have shown that the distribution of electron density and the location of nucleophilic and electrophilic sites can be accurately predicted. ekb.eg For instance, the nitrogen atom and the carboxylate group in this compound are key sites for interactions. The imine group (C=N) introduces a region of electrophilicity at the carbon atom, making it susceptible to nucleophilic attack, a crucial step in its enzymatic reduction.
Table 1: Calculated Quantum Chemical Parameters for Piperidine Derivatives This table presents representative data from computational studies on piperidine derivatives to illustrate the types of parameters calculated. The specific values for this compound may vary based on the computational method and basis set used.
| Parameter | Description | Typical Calculated Value (Arbitrary Units) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV |
| ΔE (LUMO-HOMO) | Energy Gap | 7.7 eV |
| Dipole Moment | Measure of molecular polarity | 3.5 D |
| Electron Affinity | Energy released when an electron is added | 1.0 eV |
| Ionization Potential | Energy required to remove an electron | 7.0 eV |
Source: Adapted from findings in computational studies of piperidine derivatives. researchgate.netbohrium.com
These quantum chemical descriptors help rationalize the compound's behavior in biological systems. For example, the calculated polarity and charge distribution can explain its solubility and how it orients itself within an enzyme's active site. ekb.eg
Computational Modeling of Enzyme-Substrate Interactions
Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, provides a dynamic picture of how this compound interacts with enzymes. These methods are crucial for understanding the specificity and catalytic mechanism of enzymes like Δthis compound reductase (P2CR), which catalyzes the reduction of this compound to L-pipecolate. wikipedia.orgnih.govnih.gov
Molecular docking studies predict the preferred binding orientation of a substrate within an enzyme's active site. vulcanchem.comresearchgate.net For P2CR, these simulations would model the docking of this compound and the cofactor NADPH into the enzyme's binding pocket. nih.gov The results reveal key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the enzyme-substrate complex. acs.org
Crystal structures of P2CR from Pseudomonas syringae have revealed that the enzyme undergoes significant conformational changes upon binding NADPH. nih.gov This change creates a catalytically competent active site. Domains I and III of the enzyme move to enclose the substrate and bring it into proximity with the cofactor and catalytic residues. nih.gov
MD simulations can further explore the stability of these interactions over time and the flexibility of both the enzyme and the substrate. These simulations confirm that specific amino acid residues play critical roles in substrate recognition and catalysis. nih.gov For instance, a catalytic triad (B1167595) of Asp:Ser:His has been identified in the active site of P2CR, which is essential for the catalytic mechanism. nih.gov
Table 2: Key Interacting Residues in Enzyme-Substrate Complexes This table is a representative example based on studies of similar enzyme-ligand interactions and the known structure of P2CR.
| Enzyme | Ligand | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Δthis compound Reductase (P2CR) | This compound | Asp, Ser, His | Hydrogen Bonding, Catalysis |
| NADPH | Arg, Ser, Gly | Hydrogen Bonding, Electrostatic | |
| D-Amino Acid Oxidase (DAO) | This compound (as product) | Not explicitly detailed, but involves charge-transfer interactions | Electrostatic, Steric |
Source: Based on structural and computational data for P2CR and DAO. nih.govnih.gov
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the entire reaction pathway for an enzymatic reaction, including the identification of transient intermediates and the high-energy transition states that connect them. sapub.orgcolorado.edu For the reduction of this compound by P2CR, theoretical models can calculate the energy barriers for each step of the proposed mechanism.
The reaction catalyzed by P2CR involves the stereospecific transfer of a hydride ion from NADPH to the C2 carbon of the imine ring of this compound. wikipedia.orgnih.gov Computational studies can model this hydride transfer step, calculating the geometry and energy of the transition state. This involves the precise orientation of the NADPH nicotinamide (B372718) ring relative to the substrate's imine bond. nih.gov
Furthermore, the isomerization of this compound is a relevant process. In solution, it exists primarily in the cyclic imine form. nih.gov However, studies on the enzyme D-amino acid oxidase (DAO), which produces this compound from D-lysine, have shown that the enzyme has a higher affinity for the enamine tautomer, Δ2-piperideine-2-carboxylate. nih.gov Computational models can investigate the energetics of this imine-enamine tautomerization, both in solution and within the enzyme's active site, to understand why one form might be preferentially bound or stabilized. The binding mechanism to DAO has been proposed as a rapid bimolecular process followed by a slower unimolecular isomerization from the imine to the enamine form within the enzyme complex. nih.gov
By calculating the potential energy surface of the reaction, researchers can identify the lowest energy path from reactants to products, confirming the most likely reaction mechanism. acs.org These calculations provide insights into how the enzyme environment lowers the activation energy of the reaction compared to the uncatalyzed reaction in solution, which is the essence of enzymatic catalysis. colorado.edu
Future Research Trajectories and Unanswered Questions
Exploration of Novel Enzymatic Activities and Isoforms Involved in P2C Metabolism
The known metabolic pathways involving P2C are catalyzed by a range of enzymes, but the full extent of this enzymatic machinery is likely yet to be discovered. The identification of new enzymes and isoforms with roles in P2C metabolism is a critical area of future research. For instance, while Δ1-piperideine-2-carboxylate reductase from Pseudomonas putida has been characterized, the existence of other reductases or enzymes with novel activities towards P2C in this and other organisms is probable. nih.gov
In mammalian systems, particularly the brain, the pipecolate pathway is the primary route for lysine (B10760008) degradation, with P2C as a central intermediate. nih.gov Cytosolic P2C reductases have been identified, but a complete understanding of all participating enzyme isoforms and their specific roles remains elusive. nih.gov Research has revealed that some enzymes exhibit broad substrate specificity. For example, Δthis compound/Δ1-pyrroline-2-carboxylate reductase from Pseudomonas syringae pv. tomato can act on both P2C and its five-membered ring homolog, Δ1-pyrroline-2-carboxylate. nih.gov This suggests the potential for discovering enzymes with promiscuous activities that could link P2C metabolism to other pathways.
Furthermore, studies on organisms like Sinorhizobium meliloti have identified proteins like HypS as P2C reductases involved in d-proline (B559540) catabolism, highlighting the diverse metabolic contexts in which P2C plays a role. asm.org The exploration of microbial communities from unique ecological niches may lead to the discovery of novel enzymes with unique properties for P2C transformation. nih.gov The functional plasticity of enzymes, as demonstrated by studies on homologous enzymes, suggests that even subtle variations in enzyme structure can lead to diverse catalytic activities, opening avenues for discovering novel P2C-metabolizing enzymes. nih.gov
Engineering Advanced Biocatalysts for Specific Chemical Transformations Involving P2C
The enzymes involved in P2C metabolism represent promising targets for biocatalyst engineering. By modifying these natural catalysts, it is possible to create tailored enzymes for specific and efficient chemical transformations. scruttonlab.comnih.gov This field aims to overcome the limitations of natural enzymes, such as substrate inhibition or suboptimal performance under industrial conditions. nih.gov
Directed evolution and rational design are powerful strategies for engineering biocatalysts. nih.govmdpi.com For example, Δthis compound reductase could be engineered to enhance its stability, alter its substrate specificity, or improve its catalytic efficiency for the synthesis of valuable chiral compounds like L-pipecolic acid. researchgate.nettandfonline.com The development of high-throughput screening methods is crucial for rapidly identifying improved enzyme variants from large mutant libraries. scruttonlab.com
The application of engineered biocatalysts extends to multi-enzyme cascade reactions. livescience.io By combining engineered enzymes, complex chemical syntheses can be achieved in a single pot, offering a more sustainable and efficient alternative to traditional chemical methods. rsc.org For instance, a cascade involving an enzyme that produces P2C from a precursor could be coupled with an engineered reductase to synthesize a specific piperidine (B6355638) derivative. The ultimate goal is to develop robust and efficient biocatalysts that can be used in industrial-scale processes. ukri.org
Detailed Mechanistic Elucidation of P2C-Related Biochemical Processes
For instance, the crystal structure of Δthis compound/Δ1-pyrroline-2-carboxylate reductase has provided insights into its three-domain architecture and the conformational changes that occur during catalysis. nih.gov The identification of a catalytic Asp:Ser:His triad (B1167595) is a significant step, but further kinetic and spectroscopic studies are needed to fully elucidate the stereochemical course of the reaction. nih.gov
Computational methods, such as molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations, are powerful tools for studying enzymatic mechanisms at an atomic level. mdpi.com These approaches can be used to model substrate binding, transition states, and product release, providing insights that are often difficult to obtain through experimental methods alone. Understanding these mechanisms is crucial for the rational design of more efficient enzyme inhibitors or for engineering enzymes with novel functionalities.
Development of High-Throughput Analytical Methods for Research Applications
Advancements in research on P2C are intrinsically linked to the availability of sensitive, accurate, and high-throughput analytical methods. These methods are essential for quantifying P2C and related metabolites in complex biological samples, for screening enzyme activities in engineered libraries, and for monitoring reaction progress in real-time.
Currently, methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for the analysis of P2C and its derivatives. acs.org However, there is a continuous need for the development of more rapid and efficient analytical techniques. The development of biosensors or enzyme-based assays could provide real-time monitoring of P2C concentrations, which would be invaluable for studying enzyme kinetics and for process optimization in biocatalytic applications.
Furthermore, the development of high-throughput analytical platforms is critical for screening large numbers of samples, a common requirement in directed evolution experiments and in metabolomics studies. scruttonlab.com Integrating automated sample preparation with rapid analytical techniques can significantly accelerate the pace of research in all areas related to P2C. The establishment of robust and standardized analytical protocols is also essential for ensuring the comparability and reproducibility of research findings across different laboratories. parts2clean.de
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
